molecular formula C9H8N2O3 B282115 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol

Cat. No. B282115
M. Wt: 192.17 g/mol
InChI Key: OUTBQHOLARSBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, also known as MeODIPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. MeODIPY has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is not fully understood. However, it has been proposed that 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol induces apoptosis in cancer cells by activating the caspase cascade. The antibacterial activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol induces apoptosis in cancer cells, which can lead to the death of cancer cells. The antibacterial activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can lead to the inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in good yields. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits a wide range of biological activities, which makes it useful for studying various biological processes. However, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol. One direction is to study its effects on other biological processes, such as angiogenesis and wound healing. Another direction is to design derivatives of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol to improve its biological activity and reduce its toxicity. Additionally, more studies are needed to fully understand the mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol and its effects on various biological processes.
Conclusion:
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. It can be synthesized using various methods and has been extensively studied for its effects on various biological processes. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has several advantages for use in lab experiments, but also has some limitations. Future research on 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol will help to further understand its mechanism of action and potential applications in medicine.

Synthesis Methods

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization with acetic anhydride. Both methods yield 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol in good yields.

Scientific Research Applications

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has been extensively studied for its biological activities. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-one

InChI

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)11-14-8/h2-5H,1H3,(H,11,12)

InChI Key

OUTBQHOLARSBAM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=O)NO2

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)NO2

Origin of Product

United States

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